4-Oxo-6-hydroxyheptanoic acid is a biochemical compound with the molecular formula CHO. It is classified as a keto acid and is recognized for its role in various metabolic pathways. The compound has been identified as a potential biomarker for certain metabolic disorders, particularly hereditary tyrosinemia type 1, where its levels may be indicative of the disease's presence in patients .
4-Oxo-6-hydroxyheptanoic acid can be derived from the metabolism of amino acids, particularly phenylalanine and tyrosine. It falls under the classification of organic acids, specifically keto acids, which are characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is also noted for its relevance in studies related to metabolic disorders, especially in urine organic acid analysis .
The synthesis of 4-Oxo-6-hydroxyheptanoic acid can be achieved through various organic reactions involving starting materials that contain heptanoic acid derivatives. One potential synthetic route involves the oxidation of 6-hydroxyheptanoic acid to introduce the keto group at the fourth carbon position. This reaction typically requires oxidizing agents such as Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidants under controlled conditions to ensure selectivity and yield .
The reaction conditions for synthesizing this compound often involve temperatures ranging from room temperature to 50 degrees Celsius, depending on the specific reagents used. Solvents like acetone or methanol may be utilized to facilitate the reaction process, particularly during hydrolysis or oxidation steps .
4-Oxo-6-hydroxyheptanoic acid participates in various chemical reactions typical for keto acids, including:
The mechanism of action for 4-Oxo-6-hydroxyheptanoic acid primarily involves its role in metabolic pathways. It is suggested that this compound participates in the catabolism of amino acids, contributing to energy production and metabolic regulation. In hereditary tyrosinemia type 1, elevated levels of this compound indicate disrupted metabolic processes due to enzyme deficiencies involved in tyrosine degradation .
4-Oxo-6-hydroxyheptanoic acid is primarily used in:
4-Oxo-6-hydroxyheptanoic acid (4OHHA) emerged in biochemical literature as a minor tyrosine degradation metabolite, initially overshadowed by the established pathognomonic biomarker succinylacetone (SA) in hereditary tyrosinemia type 1 (HT1). Its significance was first highlighted in case reports of HT1 patients with atypical biochemistry, where SA was undetectable despite clear clinical and genetic evidence of the disease. In 2009, researchers documented a Belgian patient with hepatic failure and elevated tyrosine who tested negative for SA but showed markedly increased urinary 4OHHA, confirmed via gas chromatography-mass spectrometry [5]. This discovery shifted the diagnostic paradigm, establishing 4OHHA as a critical biomarker for HT1 variants with residual fumarylacetoacetate hydrolase (FAH) activity. By 2024, multiple studies validated 4OHHA as an "emerging diagnostic biomarker" [1] [2], particularly for mild or late-onset HT1 cases where conventional biomarkers fail.
4OHHA (C~7~H~12~O~4~) is a seven-carbon hydroxy-keto acid featuring a carbonyl group at C4 and a hydroxyl group at C6. Its structure enables dual reactivity: the ketone moiety participates in redox reactions, while the carboxylic acid group facilitates enzyme binding or excretion. Biochemically, 4OHHA arises from incomplete degradation of tyrosine due to FAH deficiency. In healthy individuals, fumarylacetoacetate (FAA) is cleaved by FAH into fumarate and acetoacetate. When FAH is impaired, FAA undergoes spontaneous decarboxylation and rearrangement, forming SA and its derivatives. 4OHHA is generated through an alternative reduction pathway from maleylacetoacetate (MAA) or fumarylacetoacetate (FAA), likely via NADPH-dependent ketoreductases [1] [5]. This pathway becomes prominent when residual FAH activity permits partial clearance of toxic intermediates but not complete prevention of metabolite accumulation.
Table 1: Structural Features of 4-Oxo-6-hydroxyheptanoic Acid
Property | Description |
---|---|
Chemical Formula | C~7~H~12~O~4~ |
IUPAC Name | 6-Hydroxy-4-oxoheptanoic acid |
Key Functional Groups | Carboxyl (C1), Ketone (C4), Hydroxyl (C6) |
Precursor Metabolites | Maleylacetoacetate (MAA), Fumarylacetoacetate (FAA) |
Detection Methods | GC-MS, LC-MS/MS in urine or blood |
In HT1, 4OHHA serves as a diagnostic lifeline for cases eluding conventional SA testing. Three key scenarios illustrate its clinical relevance:
Table 2: Case Studies of 4OHHA Detection in HT1 Diagnosis
Case | Age at Onset | SA in Urine | 4OHHA in Urine | FAH Mutation | Clinical Presentation |
---|---|---|---|---|---|
1 [1] | 6 weeks | Negative | Positive | c.974C>T (homozygous) | Acute liver failure, seizures |
2 [1] | 9 months | Intermittent | Positive | c.841C>A (homozygous) | Chronic cirrhosis |
3 [5] | 4 months | Negative | Positive | c.103G>A (homozygous) | Hepatic failure, coagulopathy |
The biomarker’s specificity for HT1 is underscored by its absence in other metabolic disorders (e.g., alkaptonuria or transient tyrosinemia). Its detection via urine organic acid analysis or targeted LC-MS/MS provides a critical tool for early intervention, preventing complications like hepatocellular carcinoma or renal tubular dysfunction [1] [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7